Ethyl 6-bromo-3-ethoxy-2-methylbenzoate
Description
Ethyl 6-bromo-3-ethoxy-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 6-position, an ethoxy group at the 3-position, and a methyl group at the 2-position of the benzene ring.
The compound’s structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Bromine’s electron-withdrawing nature and the ethoxy/methyl groups’ steric and electronic effects influence its reactivity, solubility, and crystallinity. For instance, bromine enhances electrophilic substitution resistance, while ethoxy groups may improve solubility in polar solvents .
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
ethyl 6-bromo-3-ethoxy-2-methylbenzoate |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-10-7-6-9(13)11(8(10)3)12(14)16-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
UISGLCRYDVORLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-3-ethoxy-2-methylbenzoate typically involves the esterification of 6-bromo-3-ethoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The process involves the same esterification reaction but optimized for large-scale production.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethoxy and methyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 6-hydroxy-3-ethoxy-2-methylbenzoate or 6-amino-3-ethoxy-2-methylbenzoate.
Oxidation: Formation of 6-bromo-3-ethoxy-2-methylbenzoic acid or 6-bromo-3-ethoxy-2-methylbenzaldehyde.
Reduction: Formation of 6-bromo-3-ethoxy-2-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 6-bromo-3-ethoxy-2-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-ethoxy-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Ethyl 3-Bromo Benzoate (CAS 24398-88-7) :
- Ethyl 4-Bromo Benzoate (CAS 5798-75-4): Substituents: Bromine at position 4. Molecular Weight: ~229.07 g/mol. Comparison: The 4-bromo derivative exhibits lower solubility in ethanol (similar to ethyl 2-methoxybenzoate, 25 g/L at 20°C) due to symmetry-driven crystallinity, whereas the 6-bromo isomer’s asymmetry may enhance solubility .
- Methyl 6-Amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8): Substituents: Amino (6), bromo (2), methoxy (3). Molecular Weight: ~274.09 g/mol. Key Difference: The amino group introduces nucleophilic sites, making it suitable for coupling reactions in drug discovery, unlike the ethoxy group in the target compound, which is more electron-donating .
Functional Group Variations
Ethyl 3-Bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS 99859-57-1) :
- Ethyl 2-Methoxybenzoate (CAS 7335-26-4): Substituents: Methoxy (2). Molecular Weight: 180.20 g/mol.
Data Tables
Table 1: Physical and Chemical Properties of Selected Benzoate Esters
| Compound Name | CAS Number | Molecular Weight (g/mol) | Solubility in Ethanol (g/L) | Key Substituents |
|---|---|---|---|---|
| Ethyl 6-bromo-3-ethoxy-2-methylbenzoate* | - | ~260 (estimated) | ~20 (estimated) | 6-Br, 3-OEt, 2-Me |
| Ethyl 3-bromo benzoate | 24398-88-7 | 229.07 | 15–20 | 3-Br |
| Ethyl 4-bromo benzoate | 5798-75-4 | 229.07 | 10–15 | 4-Br |
| Ethyl 2-methoxybenzoate | 7335-26-4 | 180.20 | 25 | 2-OMe |
| Methyl 6-amino-2-bromo-3-methoxybenzoate | 1340366-76-8 | 274.09 | Insoluble | 6-NH₂, 2-Br, 3-OMe |
*Estimated based on analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
